

In-Depth Technical Guide to the Physical Properties of 5,5-Tetramethylenhydantoin

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Compound of Interest

Compound Name: 1,3-Diazaspiro[4.4]nonane-2,4-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5,5-tetramethylenhydantoin, also known by its systematic IUPAC name, **1,3-diazaspiro[4.4]nonane-2,4-dione**. This spirocyclic hydantoin derivative is of interest in medicinal chemistry and drug discovery. The following sections detail its physical characteristics, present available quantitative data in a structured format, outline experimental protocols for property determination, and provide a logical workflow for its synthesis and characterization.

Core Physical Properties

5,5-Tetramethylenhydantoin is a white crystalline solid at room temperature. Its spirocyclic structure, formed by the fusion of a hydantoin ring with a cyclopentane ring, imparts specific physical and chemical characteristics. The molecule possesses both hydrogen bond donors (the N-H groups of the hydantoin ring) and hydrogen bond acceptors (the carbonyl oxygens), influencing its melting point, solubility, and crystal lattice structure.

Data Presentation

A summary of the available quantitative physical property data for 5,5-tetramethylenhydantoin is presented in Table 1. It is important to note that comprehensive experimental data for this

specific compound is limited in publicly accessible literature. Therefore, some properties are estimated or inferred from closely related compounds.

Table 1: Summary of Physical Properties of 5,5-Tetramethylenehydantoin

Property	Value	Source/Method
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	PubChem CID: 94745[1]
Molecular Weight	154.17 g/mol	PubChem CID: 94745[1]
Appearance	White crystalline powder	Inferred from related compounds
Melting Point	218 °C	PubChem CID: 94745[1]
Boiling Point	Decomposes before boiling	Typical for hydantoin derivatives
Solubility	Sparingly soluble in water; Soluble in hot water and polar organic solvents (e.g., ethanol, DMSO)	Inferred from related hydantoins
pKa	~9-10	Estimated based on hydantoin and its derivatives

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physical properties of synthesized compounds. The following are standard protocols applicable to the characterization of 5,5-tetramethylenehydantoin.

Melting Point Determination

The melting point is a critical indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:

- A small, dry sample of crystalline 5,5-tetramethylenhydantoin is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Qualitative solubility tests are performed to understand the polarity and potential solvent systems for reactions and purification.

- Apparatus: Small test tubes, vortex mixer.
- Procedure:
 - Approximately 10-20 mg of 5,5-tetramethylenhydantoin is placed in a series of test tubes.
 - To each test tube, 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide) is added.
 - The tubes are agitated using a vortex mixer for 1-2 minutes.
 - The solubility is observed and recorded as soluble, sparingly soluble, or insoluble. For quantitative solubility, a saturated solution is prepared, and the concentration is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

pKa Determination

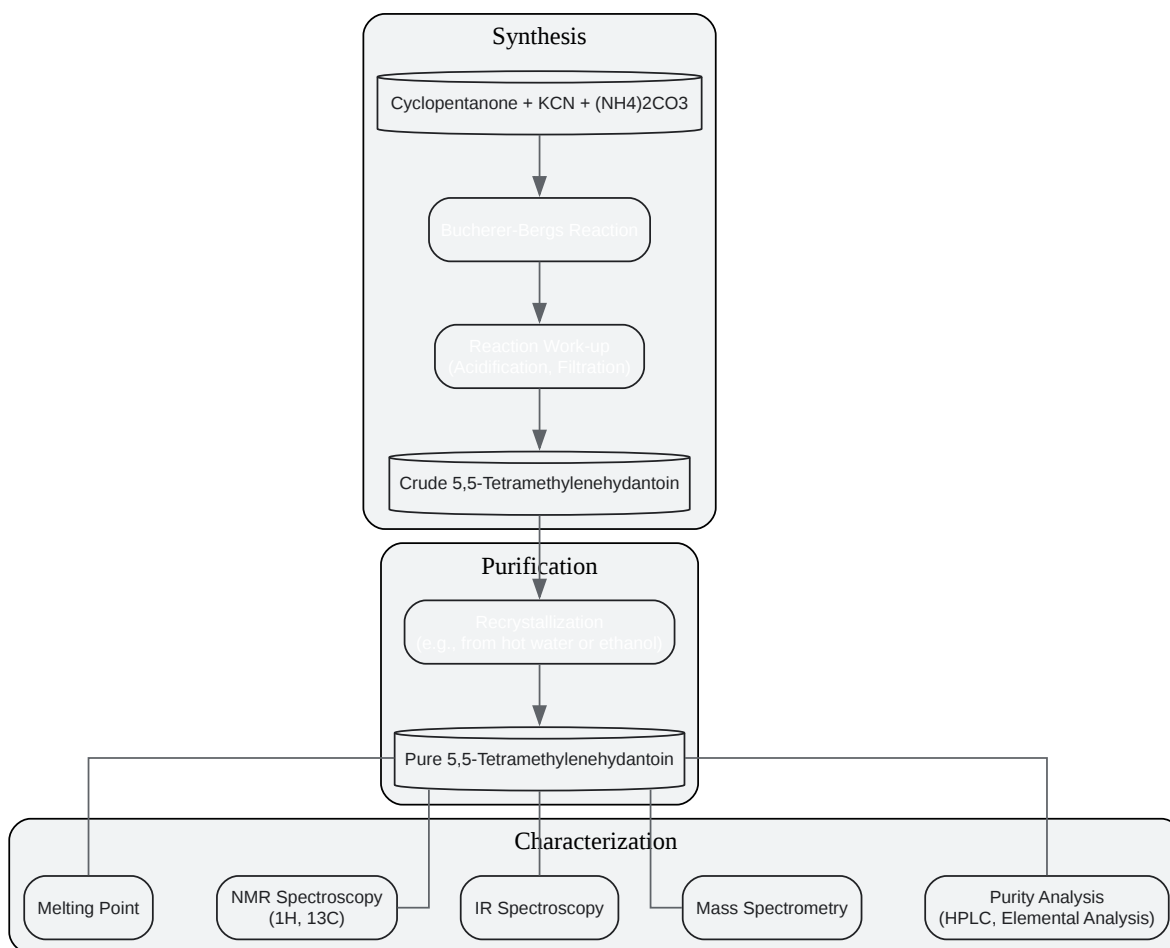
The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values, which is critical for drug development.

- Apparatus: pH meter, UV-Vis spectrophotometer or potentiometric titrator.

- Procedure (Spectrophotometric Method):
 - A stock solution of 5,5-tetramethylenehydantoin is prepared in a suitable solvent (e.g., a methanol-water mixture).
 - A series of buffer solutions with a range of known pH values is prepared.
 - Aliquots of the stock solution are added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
 - The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against the pH.
 - The pKa is determined from the inflection point of the resulting sigmoidal curve.

Synthesis and Characterization Workflow

The synthesis of 5,5-tetramethylenehydantoin is typically achieved via the Bucherer-Bergs reaction, a well-established method for the preparation of 5,5-disubstituted hydantoins. The general workflow from synthesis to characterization is depicted below.



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Caption: Workflow for the synthesis and characterization of 5,5-tetramethylenehydantoin.

This diagram illustrates the logical progression from the starting materials in the Bucherer-Bergs synthesis, through the reaction and purification steps, to the final characterization of the pure product using various analytical techniques. Each characterization method provides a piece of the puzzle to confirm the structure and purity of the synthesized 5,5-tetramethylenhydantoin.

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References

- 1. 1,3-Diazaspiro(4.4)nonane-2,4-dione | C₇H₁₀N₂O₂ | CID 94745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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